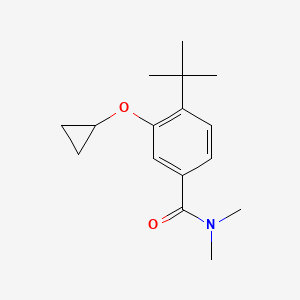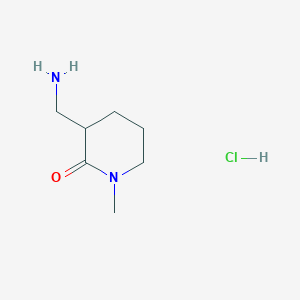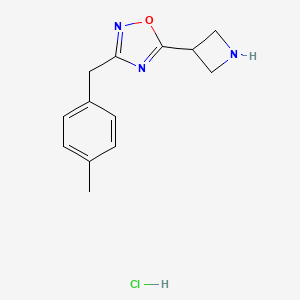
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Übersicht
Beschreibung
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride, also known as 2-Azetidin-3-ylsulfanyl-1,3-benzothiazole HCl, is an organic compound belonging to the class of benzothiazoles. It is a white crystalline solid which is soluble in water and has a melting point of 145-147 °C. It has a molecular formula of C9H9ClN2S and a molecular weight of 214.69 g/mol. 2-Azetidin-3-ylsulfanyl-1,3-benzothiazole HCl has a wide range of applications in the field of organic chemistry and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride and related compounds have been extensively studied for their synthesis methods and potential medicinal applications. Microwave-assisted synthesis techniques have been utilized for the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which demonstrate significant antibacterial and antifungal activities (Mistry & Desai, 2006). The intramolecular azide to alkene cycloadditions have also been explored for constructing various heterocyclic compounds such as pyrrolobenzodiazepines and azetidino-benzodiazepines, which are known for their antitumor properties (Hemming, Chambers, Jamshaid, & O’Gorman, 2014).
Antimicrobial and Antifungal Evaluation
The antimicrobial properties of benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been investigated, showing moderate to good inhibition against various pathogenic bacterial and fungal strains (Gilani, Nagarajan, Dixit, Taleuzzaman, & Khan, 2016). Similarly, the synthesis and anti-inflammatory activities of benzothiazole and azetidin-2-one derivatives have been studied, with some compounds exhibiting potent anti-inflammatory effects in vivo using animal models (Khedekar, Bahekar, Chopadec, Umathec, Rao, & Bhusaria, 2003).
Antitubercular Activity
Recent studies have highlighted the antitubercular activity of benzothiazole-containing azetidinone derivatives. These compounds have been designed, synthesized, and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis, with some derivatives showing significant activity compared to standard drugs (Sarkar, 2019).
Anticonvulsant and GABA AT Enzyme Inhibition
Benzothiazole derivatives containing thiazolidin-4-one and azetidin-2-one have also been synthesized and assessed for their anticonvulsant activities and in vitro GABA AT inhibition. Compounds with specific substituents have demonstrated promising anticonvulsant activities without neurotoxicity, suggesting potential as new anticonvulsant agents (Gilani, Hassan, Imam, Kala, & Dixit, 2019).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various biological targets
Mode of Action
It’s known that similar azetidine derivatives can inhibit the polymerisation of tubulin in vitro, with significant reduction in tubulin polymerization, and were shown to interact at the colchicine-binding site on tubulin .
Biochemical Pathways
Related compounds have been shown to affect the polymerization of tubulin, a key protein in the formation of the cytoskeleton . This could potentially affect a variety of cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have demonstrated significant in vitro antiproliferative activities in breast cancer cells .
Eigenschaften
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUSNPYUCQGRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane](/img/structure/B1379020.png)
![4-AMino-3-bromo-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B1379021.png)
![{2-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}amine hydrochloride](/img/structure/B1379022.png)







